molecular formula C26H46N2O6 B14562635 Dioctyl 3,3'-(3,6-dioxopiperazine-2,5-diyl)dipropanoate CAS No. 62083-03-8

Dioctyl 3,3'-(3,6-dioxopiperazine-2,5-diyl)dipropanoate

Cat. No.: B14562635
CAS No.: 62083-03-8
M. Wt: 482.7 g/mol
InChI Key: OUKBDKHIKPDJBE-UHFFFAOYSA-N
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Description

Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate is a chemical compound with the molecular formula C24H42N2O6. It is a derivative of piperazine and is characterized by the presence of two octyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate typically involves the reaction of piperazine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the piperazine ring with octyl groups. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate is unique due to its specific octyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

62083-03-8

Molecular Formula

C26H46N2O6

Molecular Weight

482.7 g/mol

IUPAC Name

octyl 3-[5-(3-octoxy-3-oxopropyl)-3,6-dioxopiperazin-2-yl]propanoate

InChI

InChI=1S/C26H46N2O6/c1-3-5-7-9-11-13-19-33-23(29)17-15-21-25(31)28-22(26(32)27-21)16-18-24(30)34-20-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

OUKBDKHIKPDJBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC1C(=O)NC(C(=O)N1)CCC(=O)OCCCCCCCC

Origin of Product

United States

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